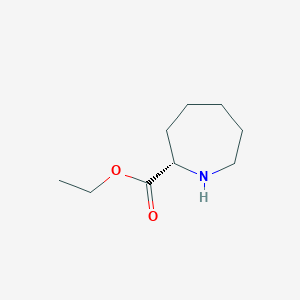

ethyl (2S)-azepane-2-carboxylate

Description

Ethyl (2S)-azepane-2-carboxylate is a seven-membered azepane ring derivative featuring a stereogenic center at the C2 position and an ethoxycarbonyl substituent. This compound is notable for its structural flexibility, which is critical in medicinal chemistry, particularly in the design of bioactive molecules targeting enzymes or receptors requiring conformational adaptability .

Synthesis: A scalable asymmetric synthesis method was developed by Wishka et al. (2011), starting from a hydroxy-ketone intermediate. The key step involves oxidative cleavage of aza-bicyclo[3.2.2]nonene, enabling stereoselective generation of both C2 and C5 substituents . This method emphasizes practicality for large-scale production, a significant advantage over traditional routes that often require complex chiral auxiliaries or low-yield resolutions.

Pharmaceutical Relevance: Azepane-based motifs, including this compound, are increasingly explored in drug discovery due to their ability to mimic natural amino acids while offering enhanced metabolic stability and bioavailability. For example, such derivatives are investigated as protease inhibitors or neuromodulators .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl (2S)-azepane-2-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8-6-4-3-5-7-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1 |

InChI Key |

SEPAWPFHCJAZRG-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCCCN1 |

Canonical SMILES |

CCOC(=O)C1CCCCCN1 |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Oxidative Cleavage of Aza-Bicyclo[3.2.2]nonene Intermediates

A robust and scalable asymmetric synthesis was developed starting from a known hydroxy-ketone intermediate. The key step involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene derivative, which simultaneously introduces the C2 carboxylate and the stereocenter at C2 in a stereoselective manner. This method is suitable for large-scale preparation and allows for further functionalization at other positions on the azepane ring, such as C5.

- Key Features:

- Starting material: Hydroxy-ketone 8

- Oxidative cleavage generates the azepane ring with stereocontrol

- Scalable for drug discovery applications

- Outcome: High stereoselectivity and yield suitable for pharmaceutical intermediates.

Cu(I)-Catalyzed Tandem Amination/Cyclization of Functionalized Allenynes

A copper(I)-catalyzed tandem reaction involving amination and cyclization of functionalized allenynes with primary or secondary amines provides a route to trifluoromethyl-substituted azepin-2-carboxylates, which are structurally related to azepanes. Although this method targets trifluoromethyl derivatives, the underlying mechanism and reaction conditions provide insights relevant to the synthesis of ethyl azepane-2-carboxylate analogues.

- Reaction Conditions:

- Catalyst: 10 mol% [Cu(CH3CN)4]PF6

- Solvent: Anhydrous 1,4-dioxane

- Temperature: 70 °C

- Reaction time: 6–16 hours

- Mechanism: Formation of copper acetylide intermediate, nucleophilic amine addition, intramolecular cyclization to form seven-membered ring.

Asymmetric Dihydroxylation and Subsequent Ring Closure from d-Glucose Derived Esters

Starting from a d-glucose derived α,β-unsaturated ester, asymmetric dihydroxylation produces syn vicinal diols, which are then converted through cyclic sulfate intermediates and nucleophilic ring-opening steps to amino heptitols. These intermediates undergo further reduction and cyclization to yield azepane derivatives including ethyl azepane-2-carboxylate analogues.

Silyl Ether Protection and Subsequent Functionalization

A synthetic route involving protection of hydroxy groups as silyl ethers (e.g., tert-butyldimethylsilyl, TBS) on azepane intermediates has been reported. This method facilitates regioselective transformations and purification steps, improving yields and stereochemical integrity of the azepane carboxylate derivatives.

Comparative Data Table of Preparation Methods

Detailed Research Outcomes and Notes

The oxidative cleavage approach provides a direct and stereoselective route to ethyl (2S)-azepane-2-carboxylate derivatives, with the advantage of scalability and flexibility for further substitution, making it highly valuable for pharmaceutical synthesis.

The Cu(I)-catalyzed method demonstrates a novel tandem amination/cyclization mechanism that may be adapted for azepane synthesis, though primarily demonstrated for trifluoromethyl analogues. Optimization of catalyst loading and reaction conditions is critical for yield improvement.

The asymmetric dihydroxylation strategy leverages carbohydrate-derived chiral pools to induce stereochemistry, resulting in azepane analogues with high diastereoselectivity. This method is more complex but offers access to diverse azepane scaffolds.

The silyl ether protection technique enhances synthetic handling and purification of azepane intermediates, improving overall yields and stereochemical purity. This method is often integrated into multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-azepane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (2S)-azepane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-azepane-2-carboxylate depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active compounds. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize ethyl (2S)-azepane-2-carboxylate’s unique properties, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison

Key Findings

Ring Size and Conformational Flexibility :

- This compound’s seven-membered ring provides greater conformational flexibility compared to six-membered piperidine analogs. This flexibility is advantageous in binding to dynamic enzyme active sites, as observed in protease inhibitors .

- Piperidine derivatives, with smaller rings, exhibit restricted conformations, making them suitable for targets requiring rigid scaffolds (e.g., ion channel blockers) .

Ester Group Effects :

- The ethyl ester in this compound confers moderate lipophilicity (logP ~1.2), balancing solubility and membrane permeability. In contrast, the methyl ester analog (CAS 5228-33-1) has lower molecular weight and higher solubility but reduced cell permeability .

Stereochemical Complexity :

- (2S,5S)-5-Substituted derivatives demonstrate enhanced stereochemical diversity, enabling tailored interactions with chiral biological targets. For instance, C5 aryl substituents improve affinity for serotonin receptors .

Synthesis Scalability :

- This compound’s synthesis via oxidative cleavage is scalable (multi-gram yields), unlike piperidine derivatives that often rely on less efficient cyclocondensation methods .

Solid-State Properties :

- Crystal structures of related compounds (e.g., thiopiperidine derivatives) reveal envelope conformations and intramolecular hydrogen bonds, which stabilize specific conformers. This compound’s crystal packing likely involves similar interactions, influencing its dissolution and stability profiles .

Q & A

Q. Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol = 90:10) to confirm enantiopurity .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to verify axial/equatorial proton configurations in the azepane ring .

- Optical Rotation : Compare [α] values with literature (e.g., +15° to +20° for (2S)-enantiomer in ethanol) .

(Advanced) How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer :

A 2 factorial design evaluates factors like temperature, catalyst loading, and solvent polarity:

Variables :

- Factor A: Temperature (25°C vs. 40°C).

- Factor B: Catalyst (Pd/C vs. chiral BINAP ligands).

Response Metrics : Yield, enantiomeric excess (ee), and reaction time.

Analysis : ANOVA to identify significant interactions (e.g., higher ee at 25°C with BINAP) .

Example Outcome : Optimal conditions may involve 25°C, BINAP ligand, and THF solvent (ee >98%) .

(Basic) What are the primary applications of this compound in medicinal chemistry research?

Q. Methodological Answer :

- Enzyme Inhibition : Acts as a transition-state analog for serine hydrolases (e.g., FAAH) by mimicking tetrahedral intermediates .

- Prodrug Development : Ester hydrolysis in vivo releases the active azepane carboxylic acid, enhancing bioavailability .

- Ligand Synthesis : Chelates metal ions (e.g., Cu) for catalytic asymmetric reactions .

(Advanced) How do researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Q. Methodological Answer :

In Vitro–In Vivo Extrapolation (IVIVE) : Adjust for protein binding and hepatic clearance using physiologically based pharmacokinetic (PBPK) models .

Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., glucuronidation in humans vs. rodents) .

Tissue Distribution Studies : Radiolabel the compound (e.g., C) to track accumulation in target organs .

(Basic) What quality control protocols ensure batch-to-batch consistency in this compound synthesis?

Q. Methodological Answer :

- In-Process Controls (IPC) : Monitor reaction completion via TLC (Rf = 0.3 in ethyl acetate:hexane).

- Spectroscopic Batch Signatures : Require C-NMR peaks at δ 172.5 (ester C=O) and δ 55.2 (azepane C-N) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) to assess shelf life .

(Advanced) What mechanistic insights explain the solvent-dependent racemization of this compound?

Methodological Answer :

Racemization occurs via a planar intermediate during ester hydrolysis. Key findings:

Polar Solvents (e.g., DMSO) : Stabilize the transition state, increasing racemization rate (k = 0.05 h).

Low-Temperature Kinetics : At –20°C, racemization is suppressed (k < 0.001 h) .

Computational Evidence : DFT calculations show a 15 kcal/mol barrier for inversion in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.